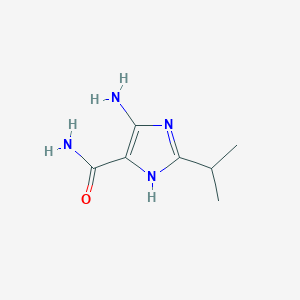
(R)-1-Benzyl-3-aminopyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-Benzyl-3-aminopyrrole-2,5-dione, also known as R-BAP-2,5-D, is an organic compound that has been studied for its potential applications in chemistry and biochemistry. R-BAP-2,5-D is a chiral molecule and is a structural isomer of the more commonly studied (S)-1-benzyl-3-aminopyrrole-2,5-dione, or S-BAP-2,5-D. R-BAP-2,5-D has been studied for its potential applications in the synthesis of chiral molecules, as well as for its potential applications in the study of biochemical processes.
Aplicaciones Científicas De Investigación
Synthesis Methods
- The synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione was achieved through a melting reaction of L-malic acid and benzylamine, with optimal conditions found at 140℃ for 8 hours, yielding a 68% success rate (Qiu Fei, 2011).
- Another study investigated the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides (N. Jumali, Z. Shaameri, H. Mohamad, A. S. Hamzah, 2017).
Medicinal Applications
- A compound, (E)-3-Arylidene-4-diazopyrrolidine-2,5-diones, prepared from 1-aryl-3-arylidenepyrrolidine-2,5-diones, showed potential as Michael acceptors for inhibiting thioredoxin reductase, a target in cancer treatment (D. Dar'in, M. Krasavin, E. Chupakhin, Martha Gecht, A. Ivanov, G. Kantin, 2020).
- A biocatalytic reduction method for 5-benzylidenethiazolidine-2,4-diones was developed, leading to 5-benzylthiazolidine-2,4-diones, which are potentially useful in treating non-insulin dependent diabetes mellitus (B. Cantello, D. Eggleston, D. Haigh, R. Haltiwanger, C. M. Heath, R. M. Hindley, K. Jennings, J. T. Sime, S. Woroniecki, 1994).
Propiedades
IUPAC Name |
(3R)-3-amino-1-benzylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZALANDDBDSBU-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














